molecular formula C24H28N4O2 B5974066 5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

Cat. No. B5974066
M. Wt: 404.5 g/mol
InChI Key: NBQXSDIUUWQTCG-UHFFFAOYSA-N
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Description

5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide, commonly known as MPDPF, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of MPDPF is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, MPDPF has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. In Alzheimer's disease, MPDPF has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, MPDPF has been shown to inhibit the activity of monoamine oxidase B, which is an enzyme that breaks down dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPDPF vary depending on the application. In cancer cells, MPDPF has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, MPDPF has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In Parkinson's disease, MPDPF has been shown to improve motor function by increasing the levels of dopamine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of MPDPF for lab experiments is its high potency, which allows for the use of small amounts of the compound. Additionally, MPDPF has been shown to exhibit low toxicity in animal studies, which makes it a safer alternative to other compounds. However, the synthesis of MPDPF is a complex process that requires specialized equipment and expertise, which can be a limitation for some labs.

Future Directions

There are several future directions for the research on MPDPF. In medicine, further studies are needed to determine the efficacy and safety of MPDPF as a potential drug for the treatment of various diseases. In agriculture, further studies are needed to determine the effectiveness of MPDPF as a potential herbicide and insecticide. In material science, further studies are needed to determine the properties of MPDPF as a potential material for the development of high-performance polymers and coatings. Additionally, further studies are needed to determine the mechanism of action of MPDPF and its potential applications in other fields of science.

Synthesis Methods

The synthesis of MPDPF involves the reaction of 4-methylbenzoyl chloride with propylamine to form N,N-dipropyl-4-methylbenzamide. This intermediate product is then reacted with phenylhydrazine to form 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide, which is further reacted with propylamine to obtain the final product, MPDPF. The synthesis of MPDPF is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

MPDPF has been extensively studied for its potential applications in various fields of science. In medicine, it has been investigated as a potential drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been studied as a potential herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In material science, it has been investigated as a potential material for the development of high-performance polymers and coatings.

properties

IUPAC Name

5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-4-15-27(16-5-2)24(30)21-17-25-28(20-9-7-6-8-10-20)22(21)26-23(29)19-13-11-18(3)12-14-19/h6-14,17H,4-5,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQXSDIUUWQTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

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